3,3-Di(p-tolyl)allyl chloride
Description
3,3-Di(p-tolyl)allyl chloride is an organochloride compound featuring an allyl chloride backbone substituted with two para-tolyl (p-tolyl) groups at the 3-position. Its structure (Fig. 1) combines the reactivity of the allyl chloride moiety with the steric and electronic effects of the aromatic p-tolyl substituents. This compound is primarily used as an intermediate in organic synthesis, particularly in cross-coupling reactions and polymer chemistry, where bulky substituents are required to modulate reactivity or steric environments .
Properties
CAS No. |
167859-39-4 |
|---|---|
Molecular Formula |
C17H17Cl |
Molecular Weight |
256.8 g/mol |
IUPAC Name |
1-[3-chloro-1-(4-methylphenyl)prop-1-enyl]-4-methylbenzene |
InChI |
InChI=1S/C17H17Cl/c1-13-3-7-15(8-4-13)17(11-12-18)16-9-5-14(2)6-10-16/h3-11H,12H2,1-2H3 |
InChI Key |
SEZDDOARMGLFJJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=CCCl)C2=CC=C(C=C2)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CCCl)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Chemical Reactions Analysis
Palladium-Catalyzed Cross-Coupling Reactions
3,3-Di(p-tolyl)allyl chloride participates in palladium-catalyzed coupling reactions, leveraging its allyl chloride moiety as an electrophilic partner. Key findings include:
Suzuki-Miyaura Coupling
-
Reaction Conditions : Catalyzed by π-allylpalladium triflate complexes (e.g., 3B ) in THF/H₂O with K₃PO₄ as base.
-
Substrates : Couples with aryl/heteroaryl boronic acids (e.g., p-tolylboronic acid, 2-thienylboronic acid) at room temperature.
-
Performance : Achieves >90% conversion within 1 hour for electron-deficient heteroaryl chlorides .
-
Mechanism : Oxidative addition of allyl chloride to Pd(0) forms a π-allylpalladium intermediate, followed by transmetalation and reductive elimination .
| Substrate (Boronic Acid) | Product | Yield (%) | Conditions |
|---|---|---|---|
| p-Tolylboronic acid | Biaryl | 91 | 2 mol% 3B , RT, 30 min |
| 2-Thienylboronic acid | Heterobiaryl | 89 | 2 mol% 3B , RT, 1 h |
Amination and Enolate Arylation
-
Catalyst : Pd(allyl)(L)Cl complexes (e.g., 3A ) with bulky phosphine ligands (e.g., tBuBrettPhos).
-
Scope : Efficiently arylates ketone enolates (e.g., acetophenone) to form γ-aryl ketones in >95% conversion at 60°C .
Electrochemical Behavior and Radical Pathways
The chloride and p-tolyl substituents significantly alter redox properties and stability:
Electrocatalytic CO₂ Reduction
-
Catalyst : [Mo(η³-2-R-allyl)(α-diimine)(CO)₂Cl] complexes.
-
Effect of Substituents :
-
Outcome : CO and formate generation is hindered by irreversible formation of tricarbonyl complexes .
Radical Chlorination
-
Mechanism : Homolytic cleavage of Cl–C bonds generates chlorine radicals, which add to allenes.
-
Regioselectivity : Bulky p-tolyl groups direct 2,3-dichlorination, forming vicinal dichlorides unless α-alkyl substituents enable competing H-abstraction .
Isomerization-Coupling Reactions
Under Pd catalysis, this compound undergoes isomerization to vinyl chloride intermediates, enabling γ-functionalization:
-
Reaction with Amines : Forms γ-keto phosphinates (e.g., 5a ) via enamine/imine intermediates .
-
Conditions : Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), 120°C, 13 h.
-
Yield : >99% for γ-keto phosphinate when using 2 equivalents of amine .
| Substrate (Amine) | Product | Yield (%) |
|---|---|---|
| Aniline | 5a | >99 |
Comparative Reactivity Insights
-
Steric Effects : Bulky p-tolyl groups retard dimerization in electrochemical settings but stabilize Pd intermediates in cross-couplings .
-
Electronic Effects : Strong π-donor Cl⁻ ligands lower reduction potentials, enhancing catalytic activity .
Thermochemical Data
Comparison with Similar Compounds
Comparison with Similar Allyl Chloride Derivatives
Structural and Physical Properties
The table below compares 3,3-Di(p-tolyl)allyl chloride with other allyl chlorides, emphasizing structural and physical differences:
Key Observations :
- Steric Effects : The p-tolyl groups in this compound significantly increase molecular weight and steric hindrance compared to simpler allyl chlorides. This reduces its reactivity in nucleophilic substitutions but enhances selectivity in catalytic reactions .
- Boiling Point : The high boiling point of this compound reflects its larger size and lower volatility.
Nucleophilic Substitution
- Allyl chloride : Undergoes rapid SN2 reactions due to its small size and accessible chloride leaving group. Widely used in epichlorohydrin production .
- This compound : Steric hindrance from p-tolyl groups slows SN2 pathways, favoring oxidative addition with transition metals (e.g., Pd, Rh) in cross-coupling reactions .
Oxidative Addition
Research Findings and Industrial Relevance
- Catalysis : this compound’s steric bulk improves regioselectivity in Pd-catalyzed allylic alkylation, outperforming cinnamyl chloride derivatives .
- Polymer Chemistry : Used to synthesize heat-resistant polyimides, leveraging the thermal stability of p-tolyl groups .
- Market Trends : Demand for specialized allyl chlorides is rising in Asia, driven by polymer and pharmaceutical sectors .
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